REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[Br:9][C:10]1[CH:19]=[CH:18][C:13]([C:14](=O)[CH2:15]Br)=[CH:12][CH:11]=1>CC(C)=O>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:15]=[C:14]([C:13]3[CH:18]=[CH:19][C:10]([Br:9])=[CH:11][CH:12]=3)[N:1]=2)[CH:4]=1
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)C
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Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(CBr)=O)C=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 8 hrs
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Duration
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8 h
|
Type
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CUSTOM
|
Details
|
The precipitate was collected
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Type
|
DISSOLUTION
|
Details
|
dissolved in hot methanol
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Type
|
ADDITION
|
Details
|
2 ml of concentrated HBr was added
|
Type
|
CUSTOM
|
Details
|
The precipitated product was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)Br
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |